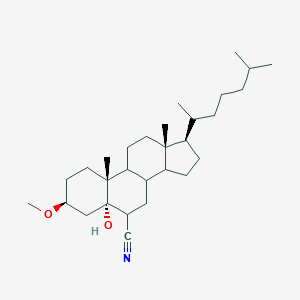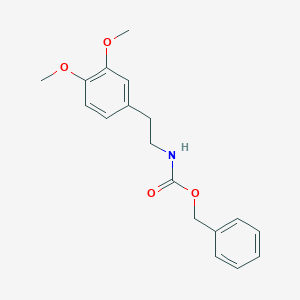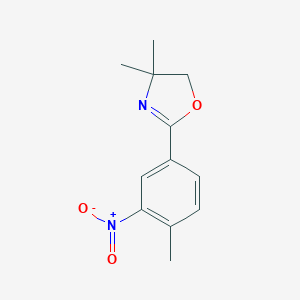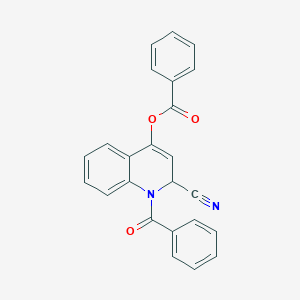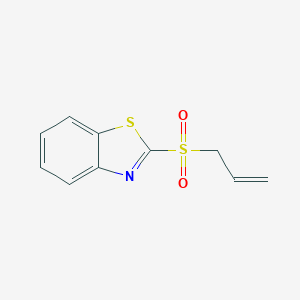
2-(Prop-2-ene-1-sulfonyl)-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-ene-1-sulfonyl)-benzothiazole is a chemical compound belonging to the benzothiazole family, which is known for its diverse biological and industrial applications. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the allylsulfonyl group at the 2-position of the benzothiazole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole typically involves the reaction of 2-aminobenzenethiol with allyl sulfone under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Green chemistry approaches, such as the use of glycerol as a solvent, have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
2-(Prop-2-ene-1-sulfonyl)-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of dyes, pigments, and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Prop-2-ene-1-sulfonyl)-benzothiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Arylbenzothiazoles: Known for their anticancer and diagnostic applications.
2-Substituted Benzothiazoles: Exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness: 2-(Prop-2-ene-1-sulfonyl)-benzothiazole stands out due to the presence of the allylsulfonyl group, which imparts unique reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C10H9NO2S2 |
|---|---|
Molecular Weight |
239.3g/mol |
IUPAC Name |
2-prop-2-enylsulfonyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H9NO2S2/c1-2-7-15(12,13)10-11-8-5-3-4-6-9(8)14-10/h2-6H,1,7H2 |
InChI Key |
LLETVIRFTRIQGN-UHFFFAOYSA-N |
SMILES |
C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Canonical SMILES |
C=CCS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


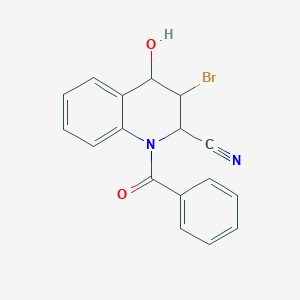

![N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B420241.png)
![N-[(1-benzyl-1H-pyrrol-2-yl)methyl]-N,N-dimethylamine](/img/structure/B420242.png)
![3,4,5,6-Tetrachloro-8-methoxytricyclo[6.2.2.0~2,7~]dodeca-2,4,6,11-tetraen-9-one](/img/structure/B420244.png)
![Methyl 3,4,5,6-tetrafluoro-9,12-dimethyltricyclo[6.2.2.0~2,7~]dodeca-2,4,6,9,11-pentaen-1-yl ether](/img/structure/B420247.png)
![3,4,5,6-Tetrachloro-1,9-dimethyl-10-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B420249.png)
![5,6,7,8-Tetrachloro-1-methoxy-1,2,3,4-tetrahydrospiro[1,4-ethenonaphthalene-3,2'-(1,3)-dioxolane]](/img/structure/B420250.png)
![2',4'-Dimethoxy[1,1'-biphenyl]-2-amine](/img/structure/B420251.png)
